Scoulerine

Beschreibung

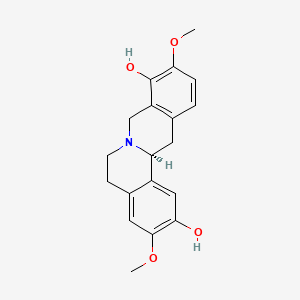

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWVMRVOBAFFMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895057 |

Source

|

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-72-5, 605-34-5, 6451-73-6 |

Source

|

| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scoulerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoulerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scoulerine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoulerine, a protoberberine isoquinoline alkaloid, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant alkaloids.[1] Found in a variety of plant species, it has garnered increasing attention for its own therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of the natural sources of Scoulerine, detailed methodologies for its isolation and purification, and an exploration of its role in key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Natural Sources of Scoulerine

Scoulerine is primarily found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. It serves as a crucial branch-point intermediate in the biosynthesis of other benzylisoquinoline alkaloids (BIAs) like berberine, sanguinarine, and protopine.[1][4] Key plant species reported to contain Scoulerine are summarized in Table 1.

| Plant Family | Species | Plant Part | Reported Alkaloids Including Scoulerine | Reference(s) |

| Papaveraceae | Papaver somniferum (Opium Poppy) | Latex, Roots | Morphine, Codeine, Thebaine, Papaverine, Noscapine, Scoulerine | [5] |

| Macleaya cordata (Plume Poppy) | Whole Plant | Sanguinarine, Chelerythrine, Protopine, Allocryptopine, Scoulerine | [6] | |

| Corydalis cava | Tubers | Bulbocapnine, Coptisine, Stylopine, Protopine, Scoulerine | [7] | |

| Corydalis dubia | - | Scoulerine, Cheilanthifoline | [1] | |

| Corydalis yanhusuo | Tubers | Tetrahydropalmatine, Berberine, Coptisine, Scoulerine | [8][9] | |

| Corydalis saxicola | - | Scoulerine | [10] | |

| Corydalis solida | - | Scoulerine | [10] | |

| Lamprocapnos spectabilis | Roots | Coptisine, Cheilanthifoline, Protoberberine, Scoulerine | [11] | |

| Euphorbiaceae | Croton flavens | - | Scoulerine | [1] |

| Erythrinaceae | Erythrina species | - | Scoulerine | [5] |

Table 1: Natural Plant Sources of Scoulerine. This table provides a summary of plant species known to contain Scoulerine, along with the plant part in which it is typically found and other co-occurring alkaloids.

Isolation and Purification of Scoulerine

The isolation of Scoulerine from plant matrices involves a multi-step process of extraction, separation, and purification. The general workflow is outlined below, followed by a representative experimental protocol synthesized from various reported methods for alkaloid isolation.

General Experimental Workflow

The isolation of Scoulerine typically follows a standardized procedure for obtaining alkaloids from plant material. This involves initial extraction with a suitable solvent, followed by acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

Figure 1: General workflow for the isolation and purification of Scoulerine from plant material.

Representative Experimental Protocol

This protocol is a composite of established methods for the isolation of isoquinoline alkaloids from plant sources.[11][12][13]

1. Extraction:

-

Plant Material Preparation: Air-dry the plant material (e.g., tubers of Corydalis cava) and grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material in 70-95% ethanol at room temperature for 48-72 hours with occasional stirring. Alternatively, perform Soxhlet extraction for a more exhaustive extraction. The typical solid-to-solvent ratio is 1:10 (w/v).

-

Filtration and Concentration: Filter the extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.

2. Acid-Base Partitioning:

-

Acidification: Dissolve the crude extract in a 2% sulfuric acid solution.

-

Defatting: Extract the acidic solution with a non-polar solvent such as diethyl ether or petroleum ether to remove fats and other non-alkaloidal compounds. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium hydroxide, to precipitate the alkaloids.

-

Alkaloid Extraction: Extract the basified aqueous solution with an organic solvent like chloroform or a chloroform-methanol mixture. Pool the organic layers.

3. Chromatographic Purification:

-

Column Chromatography: Concentrate the organic extract to dryness and dissolve the residue in a minimal amount of the mobile phase. Apply the concentrated extract to a silica gel column. Elute the column with a gradient of a non-polar to a polar solvent system, such as a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light or with Dragendorff's reagent.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, subject the fractions containing Scoulerine to preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate.

4. Characterization:

-

Confirm the identity and purity of the isolated Scoulerine using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][14][15]

Quantitative Analysis

The content of Scoulerine in plant extracts can be quantified using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][16]

| Plant Species | Plant Part | Scoulerine Content (mg/g dry weight) | Analytical Method | Reference(s) |

| Lamprocapnos spectabilis | Root | 0.097 | HPLC-DAD | [11] |

| Meconopsis cambrica | Herb | 0.005 | HPLC-DAD | [11] |

| Corydalis yanhusuo | Tuber | Varies (often co-elutes with other alkaloids) | LC-MS/MS | [9] |

Table 2: Quantitative Data on Scoulerine Content in Selected Plant Species. This table summarizes the reported quantities of Scoulerine found in different plant materials.

Biosynthesis of Scoulerine

Scoulerine is a key intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. Its formation is a critical branch point that directs the metabolic flow towards different classes of alkaloids. The biosynthesis begins with the amino acid L-tyrosine and proceeds through several enzymatic steps to form (S)-reticuline, the immediate precursor to Scoulerine. The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine bridge enzyme (BBE).[2][17]

Figure 2: Simplified biosynthetic pathway of Scoulerine. NCS: (S)-norcoclaurine synthase; BBE: Berberine bridge enzyme.

Signaling Pathways Modulated by Scoulerine

Recent studies have highlighted the potential of Scoulerine as a therapeutic agent, particularly in oncology. Its mechanism of action involves the modulation of several key signaling pathways that regulate cell cycle progression and apoptosis.[10]

Induction of Apoptosis

Scoulerine has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[10] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[6][10] Furthermore, Scoulerine treatment leads to an upregulation of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.[10]

Figure 3: Scoulerine-induced apoptosis signaling pathway.

Conclusion

Scoulerine stands out as a promising natural product with significant potential for drug development. Its widespread occurrence in various medicinal plants, coupled with its central role in alkaloid biosynthesis, makes it an attractive target for both phytochemical and synthetic biology research. The detailed methodologies and biological insights provided in this guide aim to facilitate further investigation into the therapeutic applications of Scoulerine and its derivatives. Future research should focus on optimizing extraction and purification protocols to improve yields, as well as conducting comprehensive preclinical and clinical studies to fully elucidate its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Qualitative and quantitative determination of ten alkaloids in traditional Chinese medicine Corydalis yanhusuo W.T. Wang by LC-MS/MS and LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Scoulerine Alkaloid

Introduction

Scoulerine, also known as discretamine and aequaline, is a protoberberine benzylisoquinoline alkaloid found in a variety of plant species, including those of the Corydalis, Croton flavens, and Erythrina genera.[1] It serves as a crucial intermediate in the biosynthesis of other significant alkaloids such as berberine, noscapine, and sanguinarine.[1][2] Recent research has highlighted Scoulerine's diverse pharmacological activities, making it a compound of significant interest for drug development. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its known biological signaling pathways.

Physical and Chemical Properties

Scoulerine is a complex heterocyclic organic compound with a tetracyclic core structure.[3] As with most alkaloids, it is a crystalline solid under standard conditions.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of (S)-Scoulerine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁NO₄ | [4][5] |

| Molecular Weight | 327.38 g/mol (or 327.4 g/mol ) | [1][5] |

| CAS Number | 6451-73-6 | [4] |

| IUPAC Name | (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol | [1] |

| Synonyms | (-)-Scoulerine, Discretamine, Aequaline | [6][7] |

| Water Solubility (predicted) | 0.25 g/L | [3] |

| logP (predicted) | 2.26 - 2.86 | [3] |

| pKa (Strongest Acidic, predicted) | 9.18 | [3] |

| pKa (Strongest Basic, predicted) | 6.21 | [3] |

| Topological Polar Surface Area | 62.2 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

Solubility

Scoulerine is predicted to be practically insoluble in water.[3]

Spectral Data

The structural elucidation and quantification of Scoulerine rely on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR signal assignments are crucial for the structural confirmation of Scoulerine.[8][9] These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS and LC-MS, is used for the identification and quantification of Scoulerine.[4][10] In positive-ion mode electrospray ionization (ESI), Scoulerine typically forms a protonated molecule [M+H]⁺ with a precursor m/z of approximately 328.35.[4] Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unambiguous identification.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Scoulerine molecule, such as hydroxyl (-OH) and amine (-NH) groups, as well as the aromatic rings.

-

UV-Visible Spectroscopy: While not providing detailed structural information on its own, UV-Vis spectroscopy can be used for the quantification of Scoulerine, especially in chromatographic methods.

Experimental Protocols

Chemoenzymatic Synthesis of (S)-Scoulerine

A chemoenzymatic approach allows for the asymmetric total synthesis of optically pure (S)-Scoulerine.[8][11] This method utilizes the berberine bridge enzyme (BBE) in a key enantioselective oxidative C-C bond formation step.[12]

Methodology:

-

Substrate Preparation: Racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines are prepared through chemical synthesis, for example, via a Bischler-Napieralski cyclization.[8][11]

-

Biocatalytic Resolution: The racemic substrate is subjected to a kinetic resolution catalyzed by BBE.[8] This enzyme facilitates an intramolecular C-C coupling, converting the (S)-enantiomer of the substrate into (S)-Scoulerine.[12]

-

Reaction Conditions: The reaction is typically performed in a biphasic mixture (e.g., toluene/buffer) to overcome substrate solubility issues.[8] The enzyme, along with co-factors if necessary, is added to the reaction mixture.

-

Purification: Following the reaction, the enantiomerically pure (S)-Scoulerine is isolated and purified from the reaction mixture using standard chromatographic techniques.[8]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of Scoulerine in complex matrices like biological samples or plant extracts.[13]

Methodology:

-

Sample Preparation: Plasma or other biological samples are pretreated, often by liquid-liquid extraction (e.g., with ether), to isolate the alkaloids and remove interfering substances.[13] For plant material, an appropriate extraction with a solvent like methanol is performed.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used for separation, with a mobile phase gradient consisting of an acidic aqueous solution (e.g., 0.2% acetic acid) and an organic solvent like acetonitrile.[13]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is typically performed in the positive-ion mode using multiple reaction monitoring (MRM) for high specificity.[13] The transition from the precursor ion (e.g., m/z 328) to specific product ions is monitored for quantification.[10]

Acetylcholinesterase Inhibition Assay

The inhibitory activity of Scoulerine against acetylcholinesterase (AChE) can be determined using a colorimetric assay based on the Ellman method.[14][15]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a buffer solution (e.g., potassium phosphate buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the Scoulerine sample at various concentrations.[15]

-

Enzyme and Substrate Addition: The reaction is initiated by adding the acetylcholinesterase enzyme, followed by the substrate, acetylthiocholine iodide.[15][16]

-

Measurement: The AChE enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.[14] The absorbance of this product is measured spectrophotometrically at 412 nm over time.

-

Inhibition Calculation: The rate of the reaction in the presence of Scoulerine is compared to the rate of a control reaction without the inhibitor to determine the percentage of inhibition.

Biological Activities and Signaling Pathways

Scoulerine exhibits a broad range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.[17]

Anticancer Activity and Apoptosis Induction

Scoulerine has demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines, including leukemia, lung, ovarian, and breast carcinoma cells.[18] It can reduce the activity of mitochondrial dehydrogenases with IC₅₀ values in the low micromolar range (2.7 to 6.5 µM) in leukemic cells.[18]

The anticancer mechanism of Scoulerine involves the induction of apoptosis through both the intrinsic and extrinsic pathways.[18][19]

-

Intrinsic (Mitochondrial) Pathway: This pathway is activated by cellular stress and leads to the release of cytochrome c from the mitochondria.[19]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[19]

Scoulerine treatment of cancer cells leads to:

-

Upregulation of p53: The tumor suppressor protein p53 is upregulated, which can trigger apoptosis.[18]

-

Caspase Activation: It activates initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[18] Caspase-9 activation is indicative of the intrinsic pathway, while caspase-8 activation points to the extrinsic pathway.[18]

-

DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation is observed in Scoulerine-treated cells.[18]

-

Cell Cycle Arrest: Scoulerine can induce cell cycle arrest at the G2/M phase, which is associated with the disruption of the microtubule network.[18]

Caption: Scoulerine-induced apoptotic signaling pathway.

Inhibition of MAPK Signaling Pathway

In renal cell carcinoma (RCC), Scoulerine has been shown to induce apoptosis by targeting the Solute Carrier Family 6 Member 3 (SLC6A3) and subsequently inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[17] This pathway is crucial for cell proliferation and survival, and its inhibition contributes to the anticancer effects of Scoulerine.

Neuropharmacological Activities

Scoulerine also exhibits a range of neuropharmacological activities:

-

Receptor Binding: It acts as an antagonist at α2-adrenoceptors, α1D-adrenoceptors, and 5-HT receptors.[1][6] Additionally, it has been identified as a GABAA receptor agonist.[1][6]

-

Acetylcholinesterase Inhibition: Scoulerine has shown promising activity as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[20] This makes it a potential candidate for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease.

Caption: General experimental workflow for Scoulerine analysis.

Conclusion

Scoulerine is a multifaceted natural product with a well-defined chemical structure and a growing body of evidence supporting its significant pharmacological potential. Its anticancer properties, mediated through the induction of apoptosis and inhibition of key signaling pathways, along with its neuropharmacological activities, make it a compelling lead compound for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic applications of this promising alkaloid.

References

- 1. Scoulerine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound (S)-scoulerine (FDB030176) - FooDB [foodb.ca]

- 4. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorlab.com [biorlab.com]

- 6. Phytochemicals/Scoulerine - Wikiversity [en.wikiversity.org]

- 7. Scoulerine [bionity.com]

- 8. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Norditerpenoid alkaloids from Consolida orientalis and complete 1H and 13C NMR signal assignments of some lycoctonine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biocatalytic organic synthesis of optically pure (S)-scoulerine and berbine and benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scoulerine: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. glpbio.com [glpbio.com]

- 20. researchgate.net [researchgate.net]

Scoulerine: A Deep Dive into its Anticancer Mechanism of Action

For Immediate Release

Hradec Králové, Czech Republic - The isoquinoline alkaloid scoulerine has demonstrated significant potential as an anticancer agent, according to a comprehensive review of recent studies. This technical guide provides an in-depth analysis of scoulerine's mechanism of action in various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved in scoulerine-induced cancer cell death.

Scoulerine, a naturally occurring compound found in plants of the Papaveraceae family, has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest at the G2/M phase.[1][2] Its multifaceted approach to combating cancer involves the disruption of microtubule structures, activation of key cell death enzymes, and modulation of critical cell cycle checkpoint proteins.[1][2]

Quantitative Analysis of Scoulerine's Efficacy

The cytotoxic and antiproliferative effects of scoulerine have been quantified across a range of cancer cell lines, with IC50 values highlighting its potency, particularly in leukemic cells.

Table 1: IC50 Values of Scoulerine in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| MOLT-4 | T-cell acute lymphoblastic leukemia | 2.7 |

| Jurkat | T-cell leukemia | 6.5 |

| Raji | Burkitt's lymphoma | 4.8 |

| HL-60 | Promyelocytic leukemia | 5.3 |

| U-937 | Histiocytic lymphoma | 3.9 |

| HEL 92.1.7 | Erythroleukemia | 4.2 |

The induction of apoptosis is a cornerstone of scoulerine's anticancer activity. Treatment with scoulerine leads to a significant, dose-dependent increase in the percentage of apoptotic cells in leukemic cell lines.

Table 2: Apoptotic Effects of Scoulerine on Leukemic Cell Lines after 24-hour Treatment [1]

| Cell Line | Scoulerine Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Jurkat | 0 | 4 | 5 |

| 2.5 | 8 | 15 | |

| 5 | 22 | 21 | |

| 10 | 24 | 21 | |

| 15 | 22 | 19 | |

| 20 | 23 | 22 | |

| MOLT-4 | 0 | 3 | 5 |

| 2.5 | 4 | 14 | |

| 5 | 9 | 20 | |

| 10 | 16 | 27 | |

| 15 | 14 | 26 | |

| 20 | 13 | 28 |

Furthermore, scoulerine effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A notable increase in the G2/M phase population is observed following treatment.

Table 3: Effect of Scoulerine on Cell Cycle Distribution in Jurkat Cells after 16-hour Treatment [1]

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 45 | 31 | 24 |

| 5 µM Scoulerine | 29 | 22 | 49 |

Core Mechanisms of Action

Scoulerine's anticancer effects are attributed to several key mechanisms:

-

Disruption of Microtubule Dynamics: Scoulerine interferes with the structure of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to mitotic arrest and subsequent apoptosis.[1]

-

Induction of Apoptosis: Scoulerine activates both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of initiator caspases-8 and -9, as well as the executioner caspases-3/7.[1][3] In p53 wild-type cells, scoulerine treatment leads to an upregulation of the p53 tumor suppressor protein.[1]

-

Cell Cycle Arrest at G2/M Phase: By disrupting microtubule function, scoulerine triggers a cell cycle checkpoint, leading to an accumulation of cells in the G2/M phase.[1] This is accompanied by the activation of checkpoint kinases Chk1 and Chk2.[1]

-

Modulation of Signaling Pathways: In renal cell carcinoma, scoulerine has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by scoulerine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of scoulerine's mechanism of action.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effect of scoulerine on cancer cell lines by measuring the metabolic activity of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of scoulerine (e.g., 0-100 µM) and incubate for another 24-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following scoulerine treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of scoulerine for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle after scoulerine exposure.

-

Cell Treatment and Harvesting: Treat cells with scoulerine for the desired time, then harvest and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with scoulerine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-Chk1, phospho-Chk2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Future Directions

The compelling preclinical data on scoulerine's anticancer activity warrants further investigation. Future research should focus on its efficacy in in vivo models, potential for combination therapies, and a deeper exploration of its effects on other cancer-related signaling pathways. The detailed understanding of its mechanism of action provides a solid foundation for the development of scoulerine as a novel therapeutic agent in the fight against cancer.

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scoulerine: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and historical background of Scoulerine

An In-depth Technical Guide to the Discovery and Historical Background of Scoulerine

Introduction

Scoulerine, also known by the synonyms discretamine and aequaline, is a protoberberine benzylisoquinoline alkaloid (BIA).[1][2] It holds a pivotal position in the secondary metabolism of numerous plant species as a crucial branch-point intermediate.[3] Derived from (S)-reticuline, scoulerine serves as the direct precursor for a wide array of pharmacologically significant BIAs, including berberine, stylopine, protopine, sanguinarine, and noscapine.[2][4] This guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, biosynthesis, and key experimental methodologies related to scoulerine, tailored for researchers and professionals in drug development.

Discovery and Historical Background

The study of benzylisoquinoline alkaloids began in earnest with the isolation of morphine from opium poppy (Papaver somniferum) in 1806, sparking widespread scientific interest in this class of compounds.[5] Within this rich field of natural product chemistry, scoulerine was identified as a key metabolic intermediate. It is found in a variety of plants, including the opium poppy, Corydalis species such as Corydalis saxicola and Corydalis yanhusuo, Croton flavens, and plants in the genus Erythrina.[1][2][6][7][8]

The elucidation of BIA metabolic pathways revealed the central role of (S)-reticuline, which is converted into (S)-scoulerine through an intramolecular C-C bond formation.[9] This reaction, forming the characteristic "berberine bridge," is catalyzed by the berberine bridge enzyme (BBE).[2][9] The discovery of this enzymatic step was fundamental to understanding how the diverse skeletons of protoberberine and benzophenanthridine alkaloids are generated in nature.[5][9] (S)-Scoulerine itself represents a critical metabolic fork, leading to different structural classes of alkaloids. For instance, methylation at the 9-OH position by (S)-scoulerine 9-O-methyltransferase (SMT) directs the pathway toward berberine synthesis, while oxidation can lead to sanguinarine.[3][10]

Physicochemical and Quantitative Data

The structural and physicochemical properties of scoulerine have been well-characterized. These data are essential for its isolation, identification, and the rational design of derivatives for drug development.

Table 1: Physicochemical Properties of (S)-Scoulerine

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | [2][6] |

| Molecular Weight | 327.38 g/mol | [2][6] |

| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | [6] |

| CAS Number | 6451-73-6 | [6] |

| Computed logP | 2.6 | [6] |

| Topological Polar Surface Area (tPSA) | 62.2 Ų | [6] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 5 | [11] |

Table 2: Pharmacological Activity Data for Scoulerine

| Activity Type | Cell Line / Target | IC₅₀ / Effect | Source |

| Antiproliferative | Jurkat (Leukemia) | 2.7 µM | [1] |

| Antiproliferative | MOLT-4 (Leukemia) | 6.5 µM | [1] |

| Cytotoxic | A549 (Lung Carcinoma) | Significant Activity | [1] |

| Cytotoxic | HT-29 (Colon Carcinoma) | Significant Activity | [1] |

| Receptor Binding | α₂-Adrenoceptor | Antagonist | [2][7] |

| Receptor Binding | α₁D-Adrenoceptor | Antagonist | [2][7] |

| Receptor Binding | 5-HT Receptor | Antagonist | [2][7] |

| Receptor Binding | GABAₐ Receptor | Agonist | [2][7] |

Biosynthesis of Scoulerine and Derived Alkaloids

Scoulerine is a central intermediate in the biosynthesis of a diverse range of benzylisoquinoline alkaloids. The pathway begins with (S)-reticuline and branches out to form several major classes of alkaloids.

Caption: Biosynthetic pathway from (S)-Reticuline to (S)-Scoulerine and its subsequent conversion.

Pharmacological Signaling

Recent studies have elucidated the anticancer mechanism of scoulerine, highlighting its role as a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Caption: Scoulerine's mechanism of action in cancer cells, leading to apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and synthesis of scoulerine, representative of common laboratory practices.

Protocol 1: Ultrasound-Assisted Extraction from Plant Material

This protocol is a general method for extracting alkaloids from dried plant matter, optimized for efficiency.[12]

-

Preparation: Powder the dried plant material (e.g., roots of Macleaya cordata or tubers of Corydalis yanhusuo).[8][13]

-

Solvent System: Prepare an extraction solvent of water-methanol (80:20 v/v).[12]

-

Extraction:

-

Add the powdered plant material to the solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 60 minutes at a frequency of 60 kHz and a controlled temperature of 40°C.[12]

-

-

Filtration: After extraction, filter the mixture to remove solid plant debris. The resulting filtrate contains the crude alkaloid extract.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract. No further cleanup is typically required before analysis by methods like HPLC or CE.[12]

Protocol 2: Isolation and Purification by Column Chromatography

This protocol describes the separation of scoulerine from a crude extract.[8]

-

Stationary Phase: Prepare a silica gel column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Mobile Phase and Elution:

-

Begin elution with a non-polar solvent system (e.g., dichloromethane, CH₂Cl₂).

-

Gradually increase the polarity by adding increasing amounts of methanol (MeOH). A typical gradient might be CH₂Cl₂ with increasing MeOH concentrations (e.g., 10:1, 5:1, 3:1 v/v).[8]

-

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Identification: Combine fractions containing the compound of interest (identified by comparison with a standard).

-

Purification: If necessary, purify the combined fractions further by recrystallization from a suitable solvent, such as methanol, to obtain pure scoulerine.[8]

Protocol 3: Chemoenzymatic Synthesis of (S)-Scoulerine

This protocol outlines a modern approach combining chemical synthesis and biocatalysis to produce enantiomerically pure (S)-scoulerine from (S)-reticuline.[9]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer).

-

Dissolve the substrate, (S)-reticuline, in the buffer.

-

-

Enzymatic Conversion:

-

Add purified, heterologously expressed Berberine Bridge Enzyme (BBE) to the substrate solution.[9] BBE catalyzes the aerobic oxidative C-C bond formation.

-

Ensure adequate aeration of the mixture, as the reaction consumes molecular oxygen.

-

-

Reaction Monitoring and Termination:

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) with shaking.

-

Monitor the conversion of (S)-reticuline to (S)-scoulerine using HPLC or LC-MS.

-

Stop the reaction by phase separation (e.g., adding ethyl acetate) and acidifying to protonate the alkaloids.[9]

-

-

Product Extraction:

-

Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.[9]

-

Combine the organic phases.

-

-

Purification:

Caption: General experimental workflow for the isolation and purification of scoulerine.

Conclusion

Scoulerine stands as a molecule of significant interest in phytochemistry and pharmacology. Its discovery was integral to deciphering the complex biosynthetic networks of benzylisoquinoline alkaloids. As a central precursor, it provides access to a multitude of bioactive compounds. Furthermore, scoulerine itself exhibits promising pharmacological activities, particularly as an anticancer agent, warranting further investigation. The methodologies for its extraction, synthesis, and analysis are well-established, providing a solid foundation for future research into its therapeutic potential and the metabolic engineering of its biosynthetic pathway.

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scoulerine - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Scoulerine [bionity.com]

- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Unveiling the Molecular Targets of Scoulerine in Renal Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a natural isoquinoline alkaloid, has demonstrated significant therapeutic potential in various diseases, including cancer.[1] This technical guide provides an in-depth overview of the current understanding of Scoulerine's molecular targets and its mechanism of action in renal cell carcinoma (RCC). The information presented herein is intended to support further research and drug development efforts targeting this deadly disease. Recent studies have identified Solute Carrier Family 6 Member 3 (SLC6A3) as a primary molecular target of Scoulerine in RCC.[1] The interaction between Scoulerine and SLC6A3 leads to the induction of apoptosis through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This guide will detail the quantitative effects of Scoulerine on renal carcinoma cells, provide comprehensive experimental protocols for key validation studies, and visualize the associated signaling pathways and workflows.

Quantitative Data Summary

The anti-cancer effects of Scoulerine have been quantified across various cancer cell lines. While specific IC50 values for the renal carcinoma cell lines 769-P and 786-O are not explicitly detailed in the reviewed literature, it has been established that Scoulerine inhibits their viability in a time-dependent and dose-dependent manner.[1] The available quantitative data from various studies are summarized below for comparative analysis.

| Parameter | Cell Line(s) | Assay | Result | Reference |

| IC50 | Leukemic cells | MTT Assay | 2.7 to 6.5 µM | |

| IC50 | Ovarian cancer cells (OVCAR3) | MTT Assay | 10 µM (48h treatment) | |

| Cell Viability | 769-P and 786-O (Renal Carcinoma) | Not specified | Time- and dose-dependent inhibition | [1] |

| Apoptosis Induction | Jurkat and MOLT-4 (Leukemia) | Annexin V/PI Staining | Dose-dependent increase | |

| Apoptosis-Related Protein Expression | 769-P and 786-O (Renal Carcinoma) | Not specified | Promotion of Bax expression | [1] |

| MAPK Pathway Inhibition | 769-P and 786-O (Renal Carcinoma) | Not specified | Significant suppression | [1] |

| In Vivo Efficacy | Renal Carcinoma Xenograft | Tumor Growth Assay | Notable inhibitory effects | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and validation of Scoulerine's molecular targets in renal carcinoma.

Target Identification using Bioinformatics and Spatial Transcriptomics

This protocol outlines a general workflow for identifying the molecular targets of a natural product like Scoulerine using computational methods.

Objective: To predict the potential molecular targets of Scoulerine in renal carcinoma.

Methodology:

-

Data Acquisition:

-

Obtain the gene expression profiles of renal carcinoma cell lines (e.g., 769-P, 786-O) treated with Scoulerine from publicly available databases such as the Gene Expression Omnibus (GEO).

-

Retrieve spatial transcriptomics data of renal carcinoma tissues to understand the spatial distribution of potential targets.

-

-

Differential Gene Expression Analysis:

-

Utilize tools like GEO2R to identify differentially expressed genes (DEGs) between Scoulerine-treated and control cells.

-

Set a threshold for significance (e.g., log2 fold change > 1 and p-value < 0.05).

-

-

Target Prediction Databases and Tools:

-

Input the chemical structure of Scoulerine into target prediction databases such as PharmMapper, SwissTargetPrediction, and TargetNet.

-

These tools predict potential targets by matching the compound's features to known ligand-target interactions.

-

-

Pathway and Network Analysis:

-

Use the list of DEGs and predicted targets to perform pathway enrichment analysis using databases like KEGG and Gene Ontology (GO).

-

Construct protein-protein interaction (PPI) networks using tools like STRING to identify key hub genes and signaling pathways affected by Scoulerine.

-

-

Integration with Spatial Transcriptomics:

-

Correlate the expression of predicted targets with their spatial location within the tumor microenvironment to understand their relevance in the disease context.

-

-

Candidate Target Prioritization:

-

Rank the potential targets based on the convergence of evidence from differential gene expression, target prediction databases, pathway analysis, and spatial localization. The most promising candidates, such as SLC6A3, are then selected for experimental validation.[1]

-

SLC6A3 Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to experimentally validate the binding of Scoulerine to its predicted target, SLC6A3.

Objective: To determine the binding affinity of Scoulerine to SLC6A3.

Materials:

-

Renal carcinoma cells (769-P or 786-O) or cell membranes expressing SLC6A3.

-

Radiolabeled ligand for SLC6A3 (e.g., [³H]-dopamine).

-

Scoulerine at various concentrations.

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation (if not using whole cells):

-

Homogenize renal carcinoma cells in a lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes or whole cells.

-

Add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of Scoulerine (the competitor).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the Scoulerine concentration.

-

Calculate the IC50 value (the concentration of Scoulerine that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) of Scoulerine for SLC6A3 using the Cheng-Prusoff equation.

-

MAPK Signaling Pathway Analysis (Western Blot)

This protocol details the procedure to assess the effect of Scoulerine on the activation of the MAPK signaling pathway.

Objective: To quantify the levels of total and phosphorylated ERK (a key component of the MAPK pathway) in renal carcinoma cells treated with Scoulerine.

Materials:

-

Renal carcinoma cell lines (769-P or 786-O).

-

Scoulerine at various concentrations.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Treatment and Lysis:

-

Culture 769-P or 786-O cells to 70-80% confluency.

-

Treat the cells with different concentrations of Scoulerine for a specified time.

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK activation.

-

Visualizations

Signaling Pathway

Caption: Scoulerine's mechanism of action in renal carcinoma.

Experimental Workflow

Caption: Workflow for identifying and validating Scoulerine's targets.

Logical Relationship

References

Scoulerine and BACE1 Inhibition: An Unexplored Avenue in Alzheimer's Research

Despite a thorough review of current scientific literature, there is no direct evidence to suggest that scoulerine, a protoberberine alkaloid, acts as a BACE1 inhibitor for the therapeutic intervention of Alzheimer's disease. This technical guide aims to provide a comprehensive overview of the established role of BACE1 in Alzheimer's pathology, the methodologies used to identify and characterize BACE1 inhibitors, and the current landscape of inhibitor research. In the absence of specific data on scoulerine, this document will serve as a foundational resource for researchers interested in exploring the potential of novel compounds, such as scoulerine, in this critical area of drug discovery.

The Central Role of BACE1 in Alzheimer's Disease Pathogenesis

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a transmembrane aspartyl protease that plays a pivotal role in the amyloidogenic pathway, a central pathological cascade in Alzheimer's disease.[1][2] The enzyme initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the production of the neurotoxic amyloid-beta (Aβ) peptides.[3] These peptides, particularly Aβ42, are prone to aggregation, forming the senile plaques that are a hallmark of Alzheimer's disease.[2]

The enzymatic activity of BACE1 is considered the rate-limiting step in Aβ production.[4] Consequently, inhibiting BACE1 has been a primary therapeutic strategy for Alzheimer's disease, with the goal of reducing Aβ levels in the brain and thereby slowing or halting disease progression.[2][5]

BACE1 Signaling and Regulation

The expression and activity of BACE1 are regulated by complex signaling pathways, which can be potential targets for therapeutic intervention. While a specific signaling pathway for scoulerine's interaction with BACE1 is not documented, several key pathways are known to modulate BACE1 function:

-

Wnt Signaling Pathway: Dysregulation of the Wnt signaling pathway has been implicated in Alzheimer's disease.[6] Some studies suggest a link between Wnt signaling and the regulation of BACE1 expression and activity.[7]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for neuronal survival and is often impaired in Alzheimer's disease.[8] Alterations in PI3K/Akt signaling can influence BACE1 expression.

-

Neuroinflammatory Signaling: Chronic neuroinflammation is a key feature of Alzheimer's disease.[9] Inflammatory cytokines can upregulate BACE1 expression, creating a vicious cycle of Aβ production and inflammation.

A diagram illustrating the central role of BACE1 in the amyloidogenic pathway is provided below.

Methodologies for Evaluating BACE1 Inhibitors

The identification and characterization of BACE1 inhibitors involve a series of in vitro and in silico techniques. These experimental protocols are crucial for determining the potency, selectivity, and mechanism of action of potential drug candidates.

In Vitro BACE1 Inhibition Assays

A common method to assess BACE1 inhibitory activity is through a fluorescence resonance energy transfer (FRET) assay. This cell-free assay provides a quantitative measure of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Generic Protocol for In Vitro BACE1 FRET Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5), recombinant human BACE1 enzyme, a specific BACE1 substrate (e.g., a peptide with a fluorophore and a quencher), and the test compound (e.g., scoulerine) at various concentrations. |

| 2. Reaction Setup | In a microplate, combine the BACE1 enzyme, assay buffer, and the test compound. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. |

| 3. Substrate Addition | Initiate the enzymatic reaction by adding the BACE1 substrate to each well. |

| 4. Incubation | Incubate the reaction mixture for a defined time (e.g., 60-120 minutes) at 37°C. |

| 5. Fluorescence Reading | Measure the fluorescence intensity using a microplate reader. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence. |

| 6. Data Analysis | Calculate the percentage of BACE1 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. |

Molecular Docking Studies

Computational methods, such as molecular docking, are valuable for predicting the binding affinity and interaction of a ligand with its target protein.[10][11] This in silico approach can help to elucidate the potential binding mode of a compound like scoulerine to the active site of BACE1.

Table 2: Generic Workflow for Molecular Docking of a BACE1 Inhibitor

| Step | Procedure |

| 1. Protein Preparation | Obtain the 3D crystal structure of human BACE1 from a protein database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. |

| 2. Ligand Preparation | Generate the 3D structure of the test compound (e.g., scoulerine) and optimize its geometry. |

| 3. Binding Site Definition | Identify the active site of BACE1, which typically includes the catalytic aspartate residues (Asp32 and Asp228).[12] |

| 4. Docking Simulation | Use docking software to predict the binding poses of the ligand within the BACE1 active site. The software calculates a docking score, which estimates the binding affinity. |

| 5. Analysis of Interactions | Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of BACE1. |

A diagram illustrating a typical experimental workflow for screening BACE1 inhibitors is provided below.

The Current Landscape of BACE1 Inhibitors

Numerous small-molecule BACE1 inhibitors have been developed and have entered clinical trials.[3][5] While some have shown promise in reducing brain Aβ levels, challenges related to blood-brain barrier penetration, off-target effects, and clinical efficacy remain.[2] The search for novel, safe, and effective BACE1 inhibitors from natural sources is an active area of research.[4][13]

Future Directions: Investigating Scoulerine as a Potential BACE1 Inhibitor

Given the absence of research on scoulerine's activity against BACE1, this area presents a novel opportunity for investigation. The methodologies outlined in this guide provide a clear framework for researchers to:

-

Perform in silico screening: Conduct molecular docking studies to predict the binding affinity of scoulerine to the BACE1 active site.

-

Conduct in vitro assays: Experimentally validate the in silico findings using BACE1 FRET assays to determine scoulerine's IC50 value.

-

Investigate mechanism of action: If inhibitory activity is confirmed, further studies can elucidate the precise mechanism by which scoulerine inhibits BACE1.

-

Evaluate in cellular and animal models: Progress promising findings to more complex models to assess the therapeutic potential of scoulerine in an Alzheimer's disease context.

References

- 1. biorbyt.com [biorbyt.com]

- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Docking and In Vitro Approaches towards BACE1 and Cholinesterases Inhibitory Effect of Citrus Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathway cross talk in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 8. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking for novel BACE-1 inhibitors from Solanum torvum. [wisdomlib.org]

- 11. Molecular docking analysis of marine phytochemicals with BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Scoulerine Extraction from Corydalis Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corydalis, a genus in the Papaveraceae family, is a rich source of isoquinoline alkaloids, which are known for their diverse pharmacological activities.[1] One such alkaloid is scoulerine, a protoberberine alkaloid that serves as a crucial intermediate in the biosynthesis of other significant alkaloids like berberine and sanguinarine.[2][3] The analgesic and anti-inflammatory properties of Corydalis extracts are well-documented, with scoulerine contributing to these effects.[1] This document provides a detailed protocol for the extraction and purification of scoulerine from Corydalis species, tailored for research and drug development purposes.

Experimental Protocols

The extraction of scoulerine from Corydalis species is typically achieved through a multi-step process involving the initial extraction of total alkaloids, followed by purification to isolate the target compound.

Total Alkaloid Extraction from Corydalis Tubers

This protocol is a synthesis of established methods for extracting total alkaloids from Corydalis yanhusuo.[4][5][6][7][8]

Materials and Reagents:

-

Dried tubers of Corydalis species

-

70-75% Ethanol[6]

-

2% Hydrochloric acid[4]

-

Rotary evaporator

-

Pulverizer/Mill

Procedure:

-

Sample Preparation: Grind the dried tubers of Corydalis to a fine powder (approximately 50 mesh).[4][5]

-

Alkalinization and Extraction (Method A):

-

Soak the powdered plant material in a 10% ammonia solution for 12 hours.[4][5]

-

Perform repeated extractions with chloroform at room temperature (3 times, 24 hours each).[4][5]

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator to yield the total alkaloid extract.[4][5]

-

-

Acid-Base Extraction (Method B):

-

Extract the powdered plant material with 75% ethanol at room temperature (3 times, 24 hours each).[4]

-

Combine the ethanol extracts and evaporate to dryness.[4]

-

Dissolve the resulting extract in 2% hydrochloric acid and filter.[4]

-

Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

-

Adjust the pH of the aqueous layer to 9 with ammonia solution.[4]

-

Extract the alkaline solution repeatedly with chloroform until the chloroform layer shows a weak reaction to Dragendorff's reagent.[4]

-

Combine the chloroform extracts and evaporate to dryness to obtain the total alkaloids.[4]

-

-

Reflux Extraction (Optimized Method):

-

To the powdered plant material, add 20 times the volume of 70% ethanol with the pH adjusted to 10 using diluted ammonia.[6][7]

-

Heat the mixture and reflux for 60 minutes. Repeat the extraction once more under the same conditions.[6][7]

-

Combine the filtrates, recover the ethanol under reduced pressure, and then dilute with water to a final concentration.[6]

-

Purification of Scoulerine

The purification of scoulerine from the total alkaloid extract can be achieved using chromatographic techniques.

Materials and Reagents:

-

Total alkaloid extract

-

Silica gel for column chromatography[8]

-

Dichloromethane (CH₂Cl₂)[8]

-

Methanol (MeOH)[8]

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)[8]

-

Scoulerine standard for comparison[9]

Procedure:

-

Column Chromatography:

-

Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with a suitable solvent system, such as a gradient of dichloromethane and methanol.[8]

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., starting from 10:1 to 1:1 CH₂Cl₂:MeOH).[8]

-

Collect fractions and monitor the separation using TLC, comparing with a scoulerine standard.

-

-

Recrystallization:

Analytical Quantification of Scoulerine

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of scoulerine.[9][11]

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 SL or equivalent with a Diode Array Detector (DAD).[9]

-

Column: Waters Symmetry Shield C18, 5 µm, 4.6 x 250 mm.[9]

-

Mobile Phase: A linear gradient of water/acetonitrile/acetic acid. For example, from 90/10/0.01 (v/v/v) to 70/30/0.01 (v/v/v) over 28 minutes.[9]

-

Flow Rate: 1 mL/min.[9]

-

Detection Wavelength: 205, 220, or 340 nm.[9]

-

Injection Volume: 20 µL.[9]

Procedure:

-

Prepare a standard curve using a scoulerine standard of known concentrations.[9]

-

Dissolve a known amount of the purified extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Identify the scoulerine peak by comparing the retention time with the standard.

-

Quantify the amount of scoulerine in the sample by comparing the peak area with the standard curve.[9]

Data Presentation

The following table summarizes quantitative data from various studies on the extraction of alkaloids from Corydalis species.

| Parameter | Value/Condition | Species | Reference |

| Extraction Method | Reflux Extraction | C. yanhusuo | [6][7] |

| Solvent | 70% Ethanol (pH 10) | C. yanhusuo | [6][7] |

| Solid-to-Liquid Ratio | 1:20 (g/mL) | C. yanhusuo | [6][7] |

| Extraction Time | 60 minutes | C. yanhusuo | [6][7] |

| Number of Extractions | 2 | C. yanhusuo | [6][7] |

| Purification Method | Macroporous Adsorption Resin (NKA-9) | C. yanhusuo | [6][7] |

| Wash Solution | 5 BV Distilled Water | C. yanhusuo | [6][7] |

| Elution Solvent | 70% Ethanol | C. yanhusuo | [6][7] |

| Elution Volume | 12 BV | C. yanhusuo | [6][7] |

| Total Alkaloid Content in Final Product | > 50% | C. yanhusuo | [6][7] |

Mandatory Visualization

Experimental Workflow for Scoulerine Extraction

Caption: Workflow for the extraction and purification of scoulerine.

Biosynthetic Pathway of Scoulerine in Corydalis

References

- 1. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Qualitative and quantitative determination of ten alkaloids in traditional Chinese medicine Corydalis yanhusuo W.T. Wang by LC-MS/MS and LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chemoenzymatic Synthesis of Optically Pure (S)-Scoulerine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemoenzymatic synthesis of optically pure (S)-Scoulerine, a bioactive benzylisoquinoline alkaloid. The protocol leverages a key enzymatic step catalyzed by Berberine Bridge Enzyme (BBE) for the asymmetric synthesis of the target molecule.

Introduction

(S)-Scoulerine is a naturally occurring protoberberine alkaloid with a range of pharmacological activities, including sedative and muscle-relaxing properties.[1][2][3] Its complex tetracyclic structure presents a challenge for traditional chemical synthesis to achieve high enantiopurity. Chemoenzymatic approaches offer a powerful alternative by combining the efficiency of chemical synthesis for precursor assembly with the high stereoselectivity of enzymatic catalysis for the key chiral transformation.

This protocol details a chemoenzymatic strategy centered on the kinetic resolution of racemic reticuline using Berberine Bridge Enzyme (BBE). BBE, a flavoprotein oxidase, catalyzes the stereospecific oxidative cyclization of the (S)-enantiomer of reticuline to form (S)-Scoulerine, leaving the (R)-enantiomer unreacted.[1][2][4] This method provides access to enantiomerically pure (S)-Scoulerine.

Overall Synthetic Pathway

The chemoenzymatic synthesis of (S)-Scoulerine involves two main stages: the chemical synthesis of the racemic precursor, (±)-reticuline, followed by the BBE-catalyzed enzymatic kinetic resolution to yield the desired (S)-Scoulerine.

Caption: Chemoenzymatic workflow for (S)-Scoulerine synthesis.

Data Presentation

The following table summarizes the quantitative data for the key BBE-catalyzed kinetic resolution step.

| Parameter | Value | Reference |

| Substrate | (±)-Reticuline | [1] |

| Substrate Concentration | 20 g/L | [1] |

| Enzyme | Berberine Bridge Enzyme (BBE) | [1] |

| Enzyme Loading | 1 g/L | [1] |

| Co-enzyme/Additive | Catalase (5 g/L) | [1] |

| Reaction System | Toluene/Buffer (70:30 v/v) biphasic | [1] |

| Buffer | Not specified | |

| pH | Not specified | |

| Temperature | Not specified | |

| Reaction Time | 24 hours | [1] |

| Conversion | ~50% | [1] |

| Isolated Yield (S)-Scoulerine | 47% | [1] |

| Isolated Yield (R)-Reticuline | 37% | [1] |

| Enantiomeric Excess (ee) | >97% | [1] |

Experimental Protocols

Chemical Synthesis of (±)-Reticuline

The synthesis of racemic reticuline can be achieved through various multi-step chemical routes. A common approach involves the Bischler-Napieralski reaction followed by reduction and subsequent functional group manipulations. The following is a representative, generalized protocol.

Materials:

-

3-Benzyloxy-4-methoxyphenethylamine

-

3-Benzyloxy-4-methoxyphenylacetic acid

-

Phosphorus oxychloride (POCl₃)

-

Sodium borohydride (NaBH₄)

-

Formaldehyde

-

Solvents (e.g., toluene, methanol, dichloromethane)

-

Acids and bases for pH adjustment and workup

Protocol:

-

Amide Formation: React 3-benzyloxy-4-methoxyphenethylamine with 3-benzyloxy-4-methoxyphenylacetic acid to form the corresponding amide.

-

Bischler-Napieralski Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride in an inert solvent (e.g., toluene) to effect the cyclization to a dihydroisoquinoline intermediate.

-

Reduction of the Imine: Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride in methanol to yield the tetrahydroisoquinoline core.

-

N-Methylation: Introduce the N-methyl group via reductive amination using formaldehyde and a reducing agent.

-

Deprotection: Remove the benzyl protecting groups, typically by catalytic hydrogenation, to yield (±)-reticuline.

-

Purification: Purify the final product by column chromatography or recrystallization.

Note: This is a generalized procedure. For a detailed, step-by-step synthesis, refer to specialized organic synthesis literature.

Enzymatic Kinetic Resolution of (±)-Reticuline to (S)-Scoulerine

This protocol describes the BBE-catalyzed oxidative cyclization of (S)-reticuline from a racemic mixture.

Materials:

-

(±)-Reticuline

-

Recombinant Berberine Bridge Enzyme (BBE) from Eschscholzia californica expressed in Pichia pastoris[1]

-

Catalase

-

Toluene

-

Aqueous buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Standard laboratory glassware and shaker incubator

Protocol:

-

Reaction Setup: In a suitable reaction vessel, prepare a biphasic system consisting of 70% toluene and 30% aqueous buffer (v/v).

-

Substrate Addition: Dissolve (±)-reticuline in the toluene phase to a final concentration of 20 g/L.

-

Enzyme Addition: To the aqueous buffer phase, add BBE to a final concentration of 1 g/L and catalase to a final concentration of 5 g/L. The catalase is added to decompose hydrogen peroxide, a byproduct of the BBE reaction, which can inactivate the enzyme.

-

Reaction Incubation: Vigorously stir or shake the biphasic mixture at a controlled temperature (e.g., 30°C) for 24 hours to ensure efficient mixing and mass transfer between the two phases.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by HPLC to determine the conversion of (±)-reticuline and the formation of (S)-Scoulerine.

-

Workup and Purification:

-

After 24 hours (or when ~50% conversion is reached), separate the organic and aqueous phases.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover any remaining product.

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-